
(E)-4-(2,5-Dichlorothiophen-3-yl)-2-oxobut-3-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-4-(2,5-dichlorothiophen-3-yl)-2-oxobut-3-enoic acid is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-4-(2,5-dichlorothiophen-3-yl)-2-oxobut-3-enoic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Butenoic Acid Moiety: The butenoic acid moiety can be introduced through a Knoevenagel condensation reaction between an aldehyde and malonic acid in the presence of a base.
Industrial Production Methods
Industrial production of (3E)-4-(2,5-dichlorothiophen-3-yl)-2-oxobut-3-enoic acid may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(3E)-4-(2,5-dichlorothiophen-3-yl)-2-oxobut-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of thiophene derivatives with different substituents.
Aplicaciones Científicas De Investigación
(3E)-4-(2,5-dichlorothiophen-3-yl)-2-oxobut-3-enoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (3E)-4-(2,5-dichlorothiophen-3-yl)-2-oxobut-3-enoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with cellular proteins involved in signal transduction pathways, thereby modulating cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dichlorothiophene: A simpler thiophene derivative with two chlorine atoms.
4-(2,5-Dichlorothiophen-3-yl)butanoic acid: A structurally similar compound with a butanoic acid moiety instead of a butenoic acid moiety.
Uniqueness
(3E)-4-(2,5-dichlorothiophen-3-yl)-2-oxobut-3-enoic acid is unique due to the presence of both the dichlorothiophene and butenoic acid moieties, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H4Cl2O3S |
|---|---|
Peso molecular |
251.09 g/mol |
Nombre IUPAC |
(E)-4-(2,5-dichlorothiophen-3-yl)-2-oxobut-3-enoic acid |
InChI |
InChI=1S/C8H4Cl2O3S/c9-6-3-4(7(10)14-6)1-2-5(11)8(12)13/h1-3H,(H,12,13)/b2-1+ |
Clave InChI |
GNJSUPQQISSCFY-OWOJBTEDSA-N |
SMILES isomérico |
C1=C(SC(=C1/C=C/C(=O)C(=O)O)Cl)Cl |
SMILES canónico |
C1=C(SC(=C1C=CC(=O)C(=O)O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



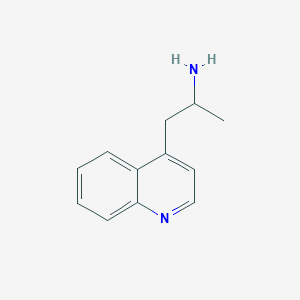

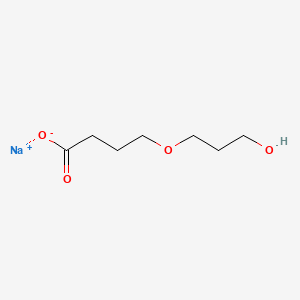
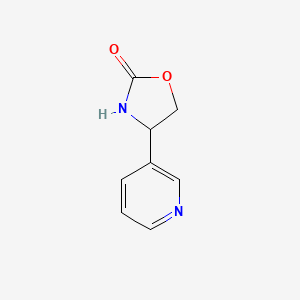
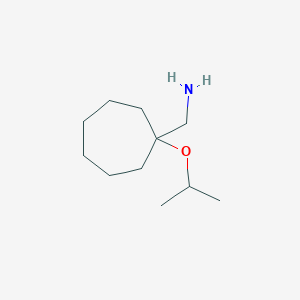

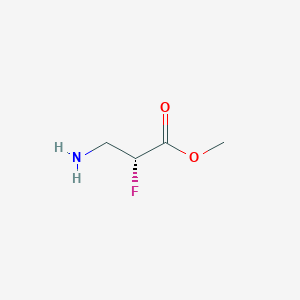
![1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)propan-2-one](/img/structure/B13534614.png)

![N-{2-[2-(2-azidoethoxy)ethoxy]ethyl}-4-(methylamino)butanamidehydrochloride](/img/structure/B13534632.png)

![rac-(2R,5R)-6-azaspiro[4.5]decan-2-ol hydrochloride](/img/structure/B13534646.png)
![2-[4-Fluoro-2-(2-phenylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13534647.png)
